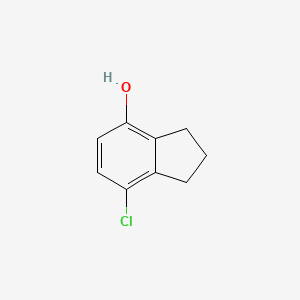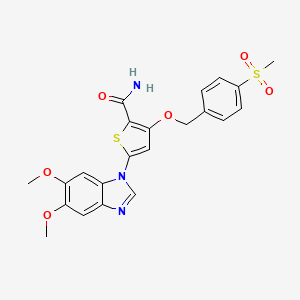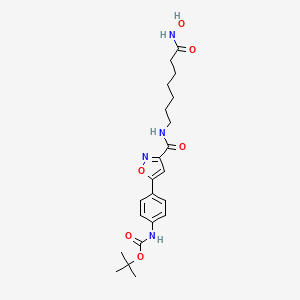
クロリンダノール
概要
説明
科学的研究の応用
Chlorindanol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical synthesis processes.
Biology: Studied for its antimicrobial properties and potential use in controlling microbial growth.
Medicine: Investigated for its potential use as a topical antiseptic and in spermicidal formulations.
Industry: Utilized in the formulation of antiseptic creams and sanitizers.
作用機序
クロリンダノールは、微生物の細胞膜を破壊することにより効果を発揮し、細胞溶解と死を引き起こします . それは、細菌、真菌、原生動物を含む、幅広い微生物種を標的にします . その抗菌作用に関与する正確な分子経路は現在も調査中ですが、必須の細胞プロセスを阻害すると考えられています .
類似化合物の比較
クロリンダノールは、幅広い抗菌活性と低い全身毒性のためにユニークです . 類似の化合物には、以下が含まれます。
クロルヘキシジン: 幅広い活性を示す別の消毒剤ですが、全身毒性がより高い.
トリクロサン: 異なる作用機序と潜在的な環境上の懸念を持つ抗菌剤.
塩化ベンザルコニウム: 類似の消毒特性を持つ第四級アンモニウム化合物ですが、化学構造が異なります.
生化学分析
Biochemical Properties
Chlorindanol exhibits antimicrobial activity, being rapidly lethal to vegetative bacteria, Trichophyton sp., C. albicans, E. histolytica cysts and trophozoites, T. vaginalis, and spermatozoa in vitro
Cellular Effects
Chlorindanol’s primary cellular effect is its antimicrobial activity. It is rapidly lethal to various microorganisms, indicating that it likely disrupts essential cellular processes in these organisms
Molecular Mechanism
It is known to be lethal to a variety of microorganisms, suggesting it may interfere with vital biological processes at the molecular level
準備方法
化学反応の分析
クロリンダノールは、以下を含むさまざまな化学反応を受けます。
これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応用の求核剤が含まれます . これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります .
科学研究への応用
クロリンダノールは、以下を含む幅広い科学研究への応用を持っています。
類似化合物との比較
Chlorindanol is unique due to its broad-spectrum antimicrobial activity and low systemic toxicity . Similar compounds include:
Chlorhexidine: Another antiseptic agent with broad-spectrum activity but higher systemic toxicity.
Triclosan: An antimicrobial agent with a different mechanism of action and potential environmental concerns.
Benzalkonium chloride: A quaternary ammonium compound with similar antiseptic properties but different chemical structure.
Chlorindanol stands out due to its specific chemical structure and favorable safety profile .
特性
IUPAC Name |
7-chloro-2,3-dihydro-1H-inden-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c10-8-4-5-9(11)7-3-1-2-6(7)8/h4-5,11H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATAJVFBUUIBIEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041774 | |
| Record name | Chlorindanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Color/Form |
NEEDLES FROM PETROLEUM ETHER | |
CAS No. |
145-94-8 | |
| Record name | 7-Chloro-2,3-dihydro-1H-inden-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorindanol [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000145948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CHLORINDANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158565 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chlorindanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-CHLORO-4-INDANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORINDANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7902N03BH0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHLORINDANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2157 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
91-93 °C | |
| Record name | CHLORINDANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2157 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known antimicrobial effects of Chlorindanol?
A1: Chlorindanol demonstrates rapid lethal activity against a range of microorganisms in vitro. Studies have shown its efficacy against vegetative bacteria, Trichophyton species, Candida albicans, Entamoeba histolytica (both cysts and trophozoites), Trichomonas vaginalis, and spermatozoa. This activity is observed at concentrations ranging from 1:1,000 to 1:3,000. []
Q2: Beyond its antimicrobial properties, what other applications has Chlorindanol been explored for?
A2: While primarily known for its antiseptic properties, Chlorindanol has been investigated as a component in contraceptive creams. [] Additionally, due to its chemical structure containing a hydroxyl group, Chlorindanol can be incorporated into prodrugs, specifically carbonate prodrugs. This allows for modified release and potential improvements in the delivery of various parent drugs. []
Q3: What is the chemical structure of Chlorindanol?
A3: Unfortunately, the provided abstracts do not specify the exact molecular formula, weight, or spectroscopic data for Chlorindanol. To obtain this information, it would be necessary to consult resources like chemical databases (e.g., PubChem, ChemSpider) or the primary literature referenced in the abstracts.
Q4: Have any studies explored the mechanism of action of Chlorindanol against fungi?
A5: While the provided abstracts mention Chlorindanol's antifungal activity, they do not delve into the specific mechanism of action. [, ] Further research would be required to understand how Chlorindanol interacts with fungal cells to exert its effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![(2S)-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B1668667.png)
